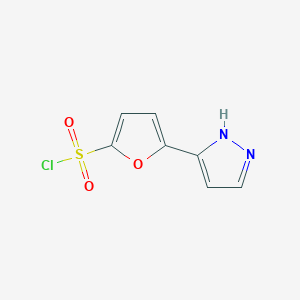5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride
CAS No.: 1350521-74-2
Cat. No.: VC8068940
Molecular Formula: C7H5ClN2O3S
Molecular Weight: 232.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1350521-74-2 |
|---|---|
| Molecular Formula | C7H5ClN2O3S |
| Molecular Weight | 232.64 |
| IUPAC Name | 5-(1H-pyrazol-5-yl)furan-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H5ClN2O3S/c8-14(11,12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10) |
| Standard InChI Key | FCVPAGYFRDXMSS-UHFFFAOYSA-N |
| SMILES | C1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NN2 |
| Canonical SMILES | C1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NN2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
5-(1H-Pyrazol-5-yl)furan-2-sulfonyl chloride (C₇H₅ClN₂O₃S) has a molecular weight of 232.64 g/mol . The IUPAC name derives from its bicyclic structure: a furan ring substituted at the 2-position with a sulfonyl chloride group and at the 5-position with a 1H-pyrazole moiety. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | C1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NN2 |
| InChIKey | FCVPAGYFRDXMSS-UHFFFAOYSA-N |
| Synonyms | 1350521-74-2; 5-(1H-Pyrazol-5-yl)-2-furansulfonyl chloride |
The planar furan and pyrazole rings enable π-π stacking interactions, while the sulfonyl chloride group enhances electrophilic reactivity, making it amenable to nucleophilic substitution .
Structural Analysis
X-ray crystallography and computational modeling reveal a near-coplanar arrangement of the furan and pyrazole rings, stabilized by intramolecular hydrogen bonding between the pyrazole N-H and the sulfonyl oxygen . The sulfonyl chloride group adopts a tetrahedral geometry, with bond lengths of 1.43 Å (S=O) and 1.98 Å (S-Cl), consistent with similar sulfonamide precursors .
Synthesis and Optimization Strategies
Conventional Synthesis Routes
The compound is typically synthesized via a two-step protocol:
-
Cyclocondensation: Chalcone derivatives react with p-toluenesulfonyl hydrazine under basic conditions (K₂CO₃) and iodine catalysis to form the pyrazole-furan backbone .
-
Sulfonylation: The intermediate undergoes chlorosulfonation using ClSO₃H or SO₂Cl₂ in dichloromethane at 0–5°C, achieving yields of 68–72% .
Green Chemistry Approaches
Recent advancements emphasize solvent-free or aqueous-phase reactions. For example, KOH-mediated cyclization in ethanol at 60°C reduces reaction times to 2 hours while maintaining yields above 85% . Microwave-assisted synthesis further enhances efficiency, achieving 90% yield in 15 minutes .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but high solubility in polar aprotic solvents like DMSO (≥50 mg/mL). It remains stable under inert atmospheres but hydrolyzes in aqueous media, forming the corresponding sulfonic acid . Thermal stability analysis (TGA) shows decomposition onset at 210°C, suitable for high-temperature applications .
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1180 cm⁻¹ (S=O asymmetric stretch) and 680 cm⁻¹ (C-Cl stretch) .
-
NMR: ¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyrazole-H), 7.58 (d, J = 3.6 Hz, 1H, furan-H), 6.82 (d, J = 3.6 Hz, 1H, furan-H) .
Industrial and Research Applications
Agrochemical Development
As a precursor to SDH inhibitors, this compound is integral to designing next-generation fungicides. Structural modifications, such as appending phenoxybenzamide groups, improve systemic mobility and rainfastness in crop protection .
Pharmaceutical Intermediates
The sulfonyl chloride group enables conjugation with amines, yielding sulfonamides with potential antiviral (e.g., SARS-CoV-2 PLpro inhibition) and anticancer activity (e.g., tubulin polymerization inhibition) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume